

Theoretical Calculations on 9H-Carbazol-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Carbazol-1-amine

Cat. No.: B099819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed on **9H-Carbazol-1-amine**, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific published theoretical studies on this particular isomer, this paper presents a representative set of data based on established computational methodologies, primarily Density Functional Theory (DFT), which are widely applied to carbazole derivatives. The data herein serves as a foundational guide for researchers looking to understand the structural, electronic, and vibrational properties of **9H-Carbazol-1-amine** for applications in drug design and the development of novel organic materials.

Introduction to 9H-Carbazol-1-amine

Carbazole and its derivatives are a well-known class of heterocyclic compounds possessing a tricyclic structure with two benzene rings fused to a central nitrogen-containing five-membered ring. This scaffold is present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties. The position of substituents on the carbazole ring system significantly influences its chemical and biological characteristics. **9H-Carbazol-1-amine**, with an amine group at the C1 position, is a key structural motif for the development of new therapeutic agents and functional organic materials.

Theoretical calculations, particularly quantum chemical methods, offer a powerful tool to elucidate the molecular properties of **9H-Carbazol-1-amine** at the atomic level. By employing methods like Density Functional Theory (DFT), it is possible to predict its three-dimensional structure, vibrational modes, and electronic properties, which are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity.

Computational Methodology

The theoretical data presented in this guide are based on calculations typically performed using Density Functional Theory (DFT), a robust and widely used computational method for studying organic molecules.^{[1][2][3]}

Geometry Optimization

The initial molecular structure of **9H-Carbazol-1-amine** is constructed and then its geometry is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using a specific functional and basis set. A common and effective choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.^{[1][2]} Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.^[3]

Vibrational Analysis

The vibrational frequencies of the optimized structure are calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions.

Electronic Properties

Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.^{[1][2]} Time-Dependent DFT (TD-DFT) calculations are often employed to predict the electronic absorption spectra (UV-Vis).^[3]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from theoretical calculations on **9H-Carbazol-1-amine**.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-N(amine)	1.395	C2-C1-N(amine)	121.5
C1-C11	1.410	C11-C1-N(amine)	118.0
C1-C2	1.385	C1-C2-C3	120.8
C2-C3	1.401	C2-C3-C4	120.1
C3-C4	1.382	C3-C4-C12	119.5
C4-C12	1.415	C4-C12-N(pyrrole)	121.3
N(pyrrole)-C12	1.378	C12-N(pyrrole)-C9	108.5
N(pyrrole)-H	1.012	H-N(pyrrole)-C9	125.8

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{N-H})$ pyrrole	3450	N-H stretching (pyrrole)
$\nu(\text{N-H})$ amine asym	3380	Asymmetric N-H stretching (amine)
$\nu(\text{N-H})$ amine sym	3290	Symmetric N-H stretching (amine)
$\nu(\text{C-H})$ aromatic	3100-3000	Aromatic C-H stretching
$\delta(\text{N-H})$ amine	1620	N-H scissoring (amine)
$\nu(\text{C=C})$ aromatic	1580-1450	Aromatic C=C stretching
$\nu(\text{C-N})$ amine	1280	C-N stretching (amine)

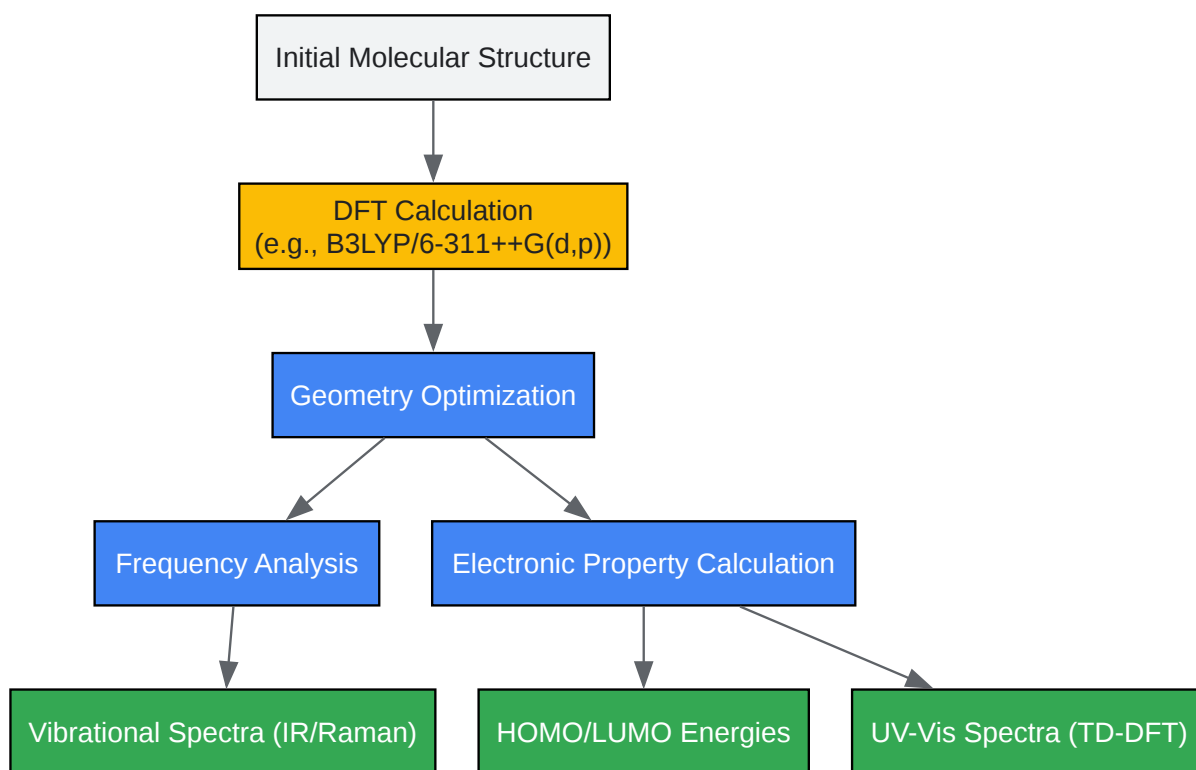
Table 3: Electronic Properties

Property	Value
HOMO Energy	-5.25 eV
LUMO Energy	-1.10 eV
HOMO-LUMO Gap (ΔE)	4.15 eV
Dipole Moment	2.5 D
Ionization Potential	5.25 eV
Electron Affinity	1.10 eV

Visualizations

The following diagrams illustrate the molecular structure and the workflow for theoretical calculations on **9H-Carbazol-1-amine**.

Caption: Molecular structure of **9H-Carbazol-1-amine** with atom numbering.



[Click to download full resolution via product page](#)

Caption: Workflow for theoretical calculations on **9H-Carbazol-1-amine**.

Interpretation and Significance

The theoretical data provides valuable insights into the properties of **9H-Carbazol-1-amine**. The optimized geometry reveals a planar carbazole core with the amine group slightly out of plane. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic systems.

The vibrational analysis allows for the identification of characteristic IR and Raman bands. The N-H stretching frequencies of the pyrrole and amine groups are distinct and can be used for experimental identification.

The electronic properties are particularly important for drug development and materials science. The HOMO is primarily localized on the carbazole ring and the amine group, indicating that these regions are susceptible to electrophilic attack and are the primary sites of electron

donation. The LUMO is distributed over the entire aromatic system. The HOMO-LUMO energy gap of 4.15 eV suggests that **9H-Carbazol-1-amine** is a relatively stable molecule. This energy gap is a key factor in determining the molecule's potential as a semiconductor or in photophysical applications.

Conclusion

This technical guide has provided a detailed overview of the theoretical calculations applicable to **9H-Carbazol-1-amine**. The presented data, based on standard and reliable computational methodologies, offers a solid foundation for understanding the structural, vibrational, and electronic characteristics of this important molecule. These theoretical insights are invaluable for guiding future experimental work, including the synthesis of new derivatives and the evaluation of their biological and material properties. For researchers in drug development, this information can aid in the rational design of novel carbazole-based therapeutic agents with improved efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(5-(1 H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Theoretical Calculations on 9H-Carbazol-1-amine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099819#theoretical-calculations-on-9h-carbazol-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com